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Introduction

Geranylgeraniol (GGOH) is a valuable isoprenoid with applications in the synthesis of vitamins,

perfumes, and pharmaceuticals. It also serves as a direct precursor for diterpenoids, making its efficient

microbial production highly desirable. This document provides detailed application notes and protocols for

the metabolic engineering of Saccharomyces cerevisiae to achieve high-level GGOH production. The

strategies outlined are based on a combinatorial design approach that optimizes pathway expression, leading

to a reported yield of 1315.44 mg/L in a 5-L fermenter [1] [2].

The core innovation involves engineering two complementary biosynthetic pathway branches and

systematically optimizing gene expression through promoter fine-tuning and genomic integration. The

following sections detail the genetic engineering strategies, fermentation protocols, and analytical methods

necessary to replicate and build upon these results.

Metabolic Engineering Strategy and Pathway Design

Strain Engineering and Combinatorial Design
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A successful GGOH overproduction strategy hinges on balancing the metabolic flux toward the precursor,

geranylgeranyl diphosphate (GGPP). The engineering involved three key modules [1] [2]:

Module 1 (tHMGR): Expresses the truncated, catalytic domain of the endogenous HMG1 gene,
relieving a major regulatory bottleneck in the mevalonate (MVA) pathway.

Module 2 (BTS1-ERG20): A fusion gene of the native farnesyl diphosphate synthase (ERG20) and
geranylgeranyl diphosphate synthase (BTS1). This enhances the channeling of the precursor FPP

into GGPP synthesis (Branch 1).
Module 3 (GGPPSsa): A heterologous geranylgeranyl diphosphate synthase from Sulfolobus
acidocaldarius. This enzyme can directly convert IPP/DMAPP to GGPP, bypassing the FPP node and
thus avoiding competition from sterol biosynthesis (Branch 2).

A combinatorial approach was employed to find the optimal expression balance for these three modules. This

was achieved by assembling 10 different promoter combinations from a library of 11 characterized

promoters of varying strengths and integrating them into the yeast genome via δ-integration [1]. This one-

step integration method leverages the numerous delta-sequences (retrotransposon LTRs) in the yeast genome,

allowing for simultaneous variation in gene copy number and integration locus, generating a diverse

library of production strains [1] [2].

The following diagram illustrates the two engineered branches for GGOH production and the key genetic

components.

Key Genetic Parts and Vectors

Table 1: Key genetic elements used in GGOH pathway engineering.

Component Type Function / Description Source/Reference

tHMG1 Gene Catalytic domain of HMG-CoA reductase;

boosts MVA pathway flux

S. cerevisiae [1]

BTS1-ERG20 Fusion

Gene

FPP synthase fused to GGPP synthase;

enhances GGPP synthesis from FPP

S. cerevisiae [1]

GGPPSsa Gene Heterologous GGPP synthase; synthesizes

GGPP directly from IPP/DMAPP

Sulfolobus
acidocaldarius [1]
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Component Type Function / Description Source/Reference

Promoter
Library

Regulatory 11 promoters of varying strength (e.g.,
TDH3p, TEF1p, TPI1p, HXT7p) for fine-

tuning

[1] [2]

δ-integration Method Multicopy genomic integration at delta

sequences

[1]

Detailed Experimental Protocols

Protocol 1: Plasmid Construction and Strain Engineering

This protocol outlines the creation of the integration cassette and the transformation of the host strain.

Materials:

Host Strain: S. cerevisiae BY4742 (MATα his3Δ1 leu2Δ0 lys2Δ0 ura3Δ0) [1].

E. coli Strain: For plasmid propagation (e.g., Trans1-T1 or DH5α).
Plasmids: Vectors containing the three modules (tHMGR, BTS1-ERG20, GGPPSsa) with compatible

markers and flanking delta sequences for integration.
Enzymes: Restriction enzymes, ligase, Phusion DNA polymerase.

Media: LB with ampicillin (for E. coli), YPD (for yeast), appropriate synthetic dropout (SD) media for
selection.

Procedure:

Cassette Assembly: Assemble the final integration cassette via fusion PCR or Gibson Assembly.
The cassette should contain, in sequence: a delta sequence homology arm, a selectable marker

(e.g., URA3), and the three expression modules (e.g., P₁-GGPPSsa-P₂-BTS1-ERG20-P₃-tHMGR),
followed by a second delta homology arm [1].

Transformation: a. Grow S. cerevisiae BY4742 in YPD to mid-log phase (OD₆₀₀ ≈ 1.0). b. Prepare
competent cells using a standard lithium acetate/PEG method. c. Transform with 1-2 µg of the purified

linear integration cassette. d. Plate the transformation mixture onto SD plates lacking uracil to select
for positive integrants. e. Incubate at 30°C for 2-3 days until colonies appear [1].

Screening: Pick at least 8 transformants for each promoter combination. Inoculate each into 5 mL of
SD-Ura medium and cultivate for 72 hours at 30°C with shaking. Use these cultures for initial GGOH
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screening via GC-MS or HPLC as described in Protocol 3 [1].

Protocol 2: Flask and Bioreactor Fermentation

This protocol describes the cultivation of engineered strains for GGOH production, from screening to high-

density fermentation.

Materials:

Shake Flask Medium: Synthetic Defined (SD) medium or optimized fermentation medium (e.g.,
YPD-based with adjusted carbon and nitrogen sources) [1].

Bioreactor Medium: Defined medium for high-density fermentation. The carbon restriction strategy is
key.

Procedure: A. Shake Flask Cultivation (Screening & Medium Optimization)

Inoculate a single colony into 5 mL of SD-Ura medium and grow overnight at 30°C with shaking (250

rpm).
Transfer the seed culture to 50 mL of medium in a 250 mL baffled flask to an initial OD₆₀₀ of 0.1.

Cultivate at 30°C, 250 rpm for 72-96 hours.
Optimize the fermentation medium by testing different carbon sources (e.g., glucose, glycerol),

nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate), and supplements. This
optimization increased the yield of the best strain from 161.82 mg/L to 437.52 mg/L [1].

B. Bioreactor Cultivation (High-Density Production)

Prepare a 5-L bioreactor with an initial working volume of 2-3 L of optimized production medium.
Inoculate the bioreactor with a seed culture to an initial OD₆₀₀ of 0.1.

Set and control the following parameters:
Temperature: 30°C

pH: 5.5 (maintained with NH₄OH and H₃PO₄)
Dissolved Oxygen (DO): >30% (via automatic control of agitation and aeration)

Implement a carbon restriction strategy by controlling the glucose feed rate. This strategy helps to
manage metabolic burden and potentially redirects flux toward the desired product, preventing

excessive cell growth or byproduct formation. This was critical for achieving the final yield of 1315.44
mg/L GGOH [1].

Protocol 3: Analytical Methods for GGOH Quantification
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Materials:

GC-MS system or HPLC with a diode array detector (DAD).
Organic solvents: Ethyl acetate, hexane (HPLC grade).

Internal standard (e.g., n-hexadecane).

Procedure:

Sample Preparation: a. Take 1 mL of fermentation broth and centrifuge at high speed (e.g., 13,000 x

g) for 5 minutes to separate cells and supernatant. b. Extract GGOH from the supernatant with an
equal volume of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge to separate phases. c.

Collect the organic (upper) layer and dry it under a gentle nitrogen stream. d. Redissolve the residue
in 100 µL of hexane for analysis [1].

GC-MS Analysis: a. Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
b. Temperature Program: Hold at 80°C for 2 min, ramp to 280°C at 15°C/min, then hold for 5 min. c.

Injector/Detector Temperature: 250°C. d. Carrier Gas: Helium at a constant flow rate of 1.0
mL/min. e. Identification: Identify GGOH by its characteristic retention time (approx. 13.44 min) and

mass spectrum ions (m/z 69, 93, 119) [1].
Quantification: Use a standard curve of pure GGOH for quantification. The internal standard method

is recommended for improved accuracy.

Results and Data Analysis

The combinatorial engineering approach generated a wide range of production phenotypes, allowing for the

selection of optimal configurations.

Table 2: Representative GGOH production data from engineered strains under different conditions. [1]

Strain / Condition Description
GGOH Titer
(mg/L)

Notes

Initial Strain Single integration at YPRC15

locus

~25 Baseline production

Combinatorial Library 10 promoter combinations, δ-

integration

18.45 -

161.82

Wide variation highlights

importance of balancing
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Strain / Condition Description
GGOH Titer
(mg/L)

Notes

Top Flask Strain
(SyBE_Sc00011224)

Best performer from

combinatorial library in initial
medium

161.82 Selected for scale-up

Top Flask Strain Same strain in optimized
medium

437.52 ~2.7-fold increase from
medium optimization

Top Bioreactor Strain Fed-batch with carbon
restriction (5-L fermenter)

1315.44 ~8.1-fold increase from
flask, final reported titer

The experimental workflow, from library construction to high-yield production, is summarized below.
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Start: Strain BY4742

Design 10 Promoter
Combinations

δ-integration of
Three-Module Cassette

Screen Transformants
(Flask Cultivation)

Analyze GGOH
(GC-MS/HPLC)

Iterate if needed

Select Top Strain
(161.82 mg/L)

Optimize Fermentation Medium

Scale-up in Bioreactor
with Carbon Restriction

Final GGOH Titer
1315.44 mg/L
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Troubleshooting Guide

Table 3: Common issues and proposed solutions during GGOH production.

Problem Potential Cause Suggested Solution

Low GGOH yield
in all strains

Poor pathway expression
or metabolic burden

Verify cassette integration via PCR. Test a wider
range of promoters. Sub-culture strains multiple times

to ensure stability [1] [3].

High strain-to-

strain variation

Inherent to δ-integration

(varying copy
numbers/loci)

Screen a larger number of transformants (e.g., >20

per construct) to capture the full range of phenotypes
[1].

Yield does not
scale in bioreactor

Suboptimal feeding
strategy or oxygen

limitation

Fine-tune the carbon feed rate to implement an
effective carbon restriction strategy. Ensure dissolved

oxygen is maintained above 30% [1].

Inconsistent

analytical results

Inefficient GGOH

extraction or degradation

Use an internal standard. Ensure extraction is

performed at neutral pH and samples are analyzed
immediately or stored at -20°C.

Conclusion

The combinatorial metabolic engineering strategy presented here, which systematically optimizes pathway

branches, gene expression, and fermentation conditions, provides a robust framework for achieving high-

level GGOH production in S. cerevisiae. The protocols enable researchers to construct and screen a diverse

library of engineered strains and cultivate them to high cell density for gram-per-liter level production. This

platform not only facilitates GGOH production but also serves as a foundation for the overproduction of

other valuable diterpenoids derived from GGPP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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